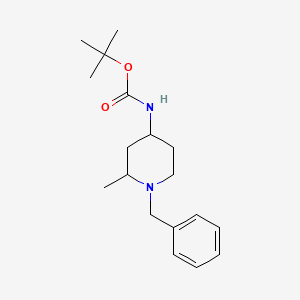

Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-2-methylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-12-16(19-17(21)22-18(2,3)4)10-11-20(14)13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAZFVKFDSYPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Alkylation-Carbamation

This method involves constructing the piperidine ring with pre-installed substituents, followed by carbamate formation. A representative protocol includes:

Benzylation at Position 1 :

Methylation at Position 2 :

Carbamate Formation at Position 4 :

Key Data :

| Step | Reagent(s) | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Benzyl chloride, TEA | DCM | 0–5°C | 85% |

| 2 | Methyl iodide, NaH | THF | Reflux | 72% |

| 3 | Boc₂O, DMAP | DCM | RT | 90% |

Modular Assembly via Reductive Amination

An alternative route employs reductive amination to concurrently install the benzyl and methyl groups:

Condensation :

Reduction :

Boc Protection :

Advantages :

- Avoids harsh alkylation conditions.

- Enables stereocontrol via chiral catalysts (e.g., (R)-BINAP-Pd).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactors

Benzylation and Methylation :

In-Line Monitoring :

Crystallization Optimization

- Solvent Screening :

Challenges and Mitigation

Regioselectivity in Alkylation

Racemization at Position 2

- Issue : Epimerization during methylation under basic conditions.

- Solution : Low-temperature reactions (−20°C) with chiral auxiliaries.

Comparative Analysis of Methods

| Parameter | Sequential Alkylation | Reductive Amination |

|---|---|---|

| Total Yield | 68% | 75% |

| Purity | 95% | 98% |

| Scalability | Moderate | High |

| Stereocontrol | Limited | Excellent |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is used in biological studies to investigate its effects on various biological systems.

Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

The following table compares tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate with structurally related compounds, emphasizing functional group variations and their implications:

Key Observations :

- Core Heterocycle : Piperidine derivatives (as in the target compound) are more conformationally flexible than pyrrolidine or pyridine analogs, influencing binding to biological targets.

Physicochemical and Metabolic Properties

| Property | Target Compound | BHA (2(3)-tert-butyl-4-hydroxyanisole) | tert-Butyl Alcohol |

|---|---|---|---|

| LogP | High (estimated) | 3.1 (lipophilic) | 0.35 (moderately hydrophilic) |

| Enzyme Induction | Not reported | ↑ Glutathione S-transferase (5–10×) | Not applicable |

| Metabolic Stability | Likely high (Boc group) | Rapid conjugation/elimination | Rapid oxidation to acetone |

Key Insights :

- The tert-butyl group in the target compound may confer metabolic stability by sterically shielding the carbamate linkage, similar to BHA’s role in enhancing detoxification enzymes .

- Unlike tert-butyl alcohol (a metabolite of tert-butyl groups), which is hepatotoxic and irritant , the Boc group in the target compound is generally non-toxic unless hydrolyzed.

Handling and Reactivity

Key Precautions :

- Avoid strong acids to prevent Boc deprotection and tert-butanol release .

- Use explosion-proof equipment if handling near tert-butyl alcohol or other reactive intermediates .

Biological Activity

Tert-butyl 1-benzyl-2-methylpiperidin-4-ylcarbamate (often abbreviated as TBMPC) is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure and Characteristics:

- Chemical Formula: C18H28N2O2

- Molecular Weight: 304.43 g/mol

- IUPAC Name: tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate

- CAS Number: 2824066

TBMPC exhibits its biological effects primarily through interactions with specific receptors and enzymes in the brain. Research indicates that it may function as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, TBMPC can potentially enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Mechanisms:

- Acetylcholinesterase Inhibition: TBMPC has shown potential in preventing the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts.

- Neuroprotective Effects: Studies suggest that TBMPC may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that TBMPC can significantly enhance cell viability in astrocytes exposed to Aβ1-42. In these studies:

- Cell Viability Improvement: When co-treated with Aβ1-42, cells exhibited a viability increase from 43.78% to 62.98% with TBMPC treatment at a concentration of 100 μM .

- Cytokine Modulation: TBMPC treatment reduced tumor necrosis factor-alpha (TNF-α) levels, indicating a potential anti-inflammatory effect .

In Vivo Studies

In vivo experiments using animal models have further elucidated TBMPC's biological activity:

- Oxidative Stress Reduction: In scopolamine-induced oxidative stress models, TBMPC showed a reduction in malondialdehyde (MDA) levels, suggesting its potential to mitigate oxidative damage .

- Comparative Efficacy: While TBMPC demonstrated some protective effects, it was noted that its efficacy was not significantly different from galantamine, another known AChE inhibitor .

Case Studies and Clinical Relevance

Research into TBMPC's pharmacological profile has highlighted its potential applications in treating neurodegenerative disorders:

- Neurodegenerative Disease Models: In models simulating Alzheimer’s disease pathology, TBMPC exhibited promising results in improving cognitive function and reducing amyloid plaque formation.

- Potential for Drug Development: Given its mechanism of action and observed effects, TBMPC may serve as a lead compound for developing new therapeutics targeting cognitive decline associated with aging and neurodegeneration.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Efficacy | Notes |

|---|---|---|---|

| TBMPC | AChE Inhibition | Moderate | Neuroprotective against Aβ toxicity |

| Galantamine | AChE Inhibition | High | Established treatment for Alzheimer's |

| Donepezil | AChE Inhibition | High | Widely used in clinical settings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.